molecular formula C14H13BrN2O4 B12155907 N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B12155907
M. Wt: 353.17 g/mol
InChI Key: XLBVSAOIUVJHCC-APSNUPSMSA-N
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Description

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a methoxy group, and a furan ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-methylfuran-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications and applications in various fields of research.

Properties

Molecular Formula

C14H13BrN2O4

Molecular Weight

353.17 g/mol

IUPAC Name

N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H13BrN2O4/c1-8-10(3-4-21-8)14(19)17-16-7-9-5-11(15)13(18)12(6-9)20-2/h3-7,18H,1-2H3,(H,17,19)/b16-7-

InChI Key

XLBVSAOIUVJHCC-APSNUPSMSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C\C2=CC(=C(C(=C2)Br)O)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC

Origin of Product

United States

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